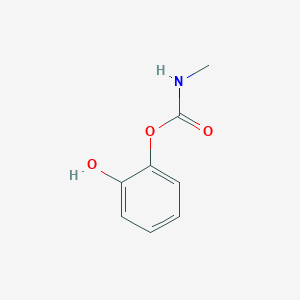

o-Hydroxyphenyl methylcarbamate

Descripción general

Descripción

O-Hydroxyphenyl methylcarbamate, also known as carbaryl, is a widely used insecticide with a broad spectrum of activity against pests in agriculture, forestry, and public health. Carbaryl is a carbamate insecticide that has been in use since the 1950s. It is a white crystalline solid with a faint odor and is highly soluble in water. Carbaryl is known for its effectiveness against a wide range of pests, including insects, mites, and ticks.

Mecanismo De Acción

The mechanism of action of o-Hydroxyphenyl methylcarbamate involves inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Carbaryl binds to the active site of acetylcholinesterase and prevents it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately, paralysis of the insect.

Efectos Bioquímicos Y Fisiológicos

Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It affects the nervous system, muscle function, and development of the insect. Carbaryl also affects the metabolism of the insect, leading to a decrease in energy production and disruption of the insect's reproductive system. The biochemical and physiological effects of o-Hydroxyphenyl methylcarbamate are dose-dependent and vary among different species of insects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Carbaryl is a widely used insecticide in laboratory experiments due to its effectiveness against a wide range of pests. It is also relatively inexpensive and easy to obtain. However, o-Hydroxyphenyl methylcarbamate has some limitations in laboratory experiments. It is toxic to some non-target organisms, and its effects on the environment and human health are a concern. Additionally, the effectiveness of o-Hydroxyphenyl methylcarbamate can vary depending on the species of insect being targeted.

Direcciones Futuras

There are several future directions for research on o-Hydroxyphenyl methylcarbamate. One area of research is the development of new formulations of o-Hydroxyphenyl methylcarbamate that are more effective against specific pests and have fewer environmental and health impacts. Another area of research is the study of the long-term effects of o-Hydroxyphenyl methylcarbamate on non-target organisms and the environment. Additionally, the development of new insecticides that have a different mechanism of action than o-Hydroxyphenyl methylcarbamate is an area of research that may lead to more sustainable pest control methods.

Conclusion:

Carbaryl is a widely used insecticide that has been in use for several decades. It is effective against a wide range of pests and has been extensively studied for its insecticidal properties. The mechanism of action of o-Hydroxyphenyl methylcarbamate involves inhibition of acetylcholinesterase, leading to overstimulation of the nerves and ultimately, paralysis of the insect. Carbaryl has advantages and limitations in laboratory experiments, and there are several future directions for research on o-Hydroxyphenyl methylcarbamate.

Aplicaciones Científicas De Investigación

Carbaryl has been extensively studied for its insecticidal properties. It is used as a standard reference compound in many studies to evaluate the efficacy of other insecticides. Carbaryl has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. It is also effective against some species of mosquitoes and flies that transmit diseases such as malaria and dengue fever.

Propiedades

Número CAS |

10309-97-4 |

|---|---|

Nombre del producto |

o-Hydroxyphenyl methylcarbamate |

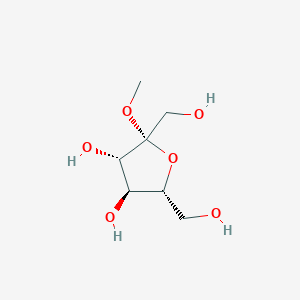

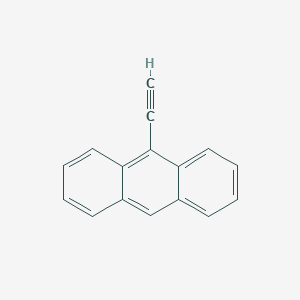

Fórmula molecular |

C8H9NO3 |

Peso molecular |

167.16 g/mol |

Nombre IUPAC |

(2-hydroxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11) |

Clave InChI |

CEHPRGMPLPBMLL-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=CC=C1O |

SMILES canónico |

CNC(=O)OC1=CC=CC=C1O |

Otros números CAS |

10309-97-4 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.